![molecular formula C9H8N2O B1387754 1-Methyl-1H-indazole-4-carbaldehyde CAS No. 1053655-56-3](/img/structure/B1387754.png)
1-Methyl-1H-indazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-Methyl-1H-indazole-4-carbaldehyde” is a chemical compound with the molecular formula C9H8N2O . It is also known by other names such as “1-Methyl-1H-indazole-4-carboxaldehyde” and "4-Formyl-1-methyl-1H-indazole" . The molecular weight of this compound is 160.17 g/mol .
Molecular Structure Analysis
The molecular structure of 1-Methyl-1H-indazole-4-carbaldehyde consists of a fused ring system with an indazole and a carbaldehyde group . The InChIKey for this compound is SONWSIAHVBTXPB-UHFFFAOYSA-N . The Canonical SMILES representation is CN1C2=CC=CC(=C2C=N1)C=O .
Chemical Reactions Analysis
While specific chemical reactions involving 1-Methyl-1H-indazole-4-carbaldehyde are not well-documented, indazoles in general have been shown to undergo a variety of chemical reactions . For instance, 1H-indazoles can be selectively synthesized through an electrochemical process, and the products can be deoxygenated to N-heteroaromatics via paired electrolysis .
Physical And Chemical Properties Analysis
1-Methyl-1H-indazole-4-carbaldehyde has a molecular weight of 160.17 g/mol . It has a computed XLogP3-AA value of 1, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The topological polar surface area is 34.9 Ų . The compound has a complexity of 183 .
Scientific Research Applications
Drug Discovery and Development
Indazole derivatives are known for their therapeutic potential. “1-Methyl-1H-indazole-4-carbaldehyde” could be used in the synthesis of compounds with anti-inflammatory and analgesic activities, similar to other indazole compounds .
Biological Research
As a biochemical reagent, this compound may be utilized in life science research, particularly in studies involving organic compounds and biological materials .
Chemical Synthesis
This indazole derivative can be a key intermediate in the synthesis of more complex molecules, serving as a building block in organic chemistry .
Computational Chemistry
The compound’s data can be used in computational programs to simulate its behavior and interactions with other molecules, aiding in the design of new drugs or materials .
properties
IUPAC Name |
1-methylindazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-9-4-2-3-7(6-12)8(9)5-10-11/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONWSIAHVBTXPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC(=C2C=N1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653280 |
Source
|
Record name | 1-Methyl-1H-indazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1053655-56-3 |
Source
|
Record name | 1-Methyl-1H-indazole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1053655-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1H-indazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.